6-Aminoquinoxalin-2(1H)-one

PFKFB3 Kinase Inhibition Cancer Metabolism Oncology Drug Discovery

6-Aminoquinoxalin-2(1H)-one (CAS 69904-06-9), with the molecular formula C8H7N3O and a molecular weight of 161.16, is a heterocyclic building block belonging to the quinoxalin-2-one class. The compound is characterized by a primary aromatic amine at the 6-position on a fused bicyclic scaffold consisting of a benzene ring fused with a pyrazine ring, which defines its core reactivity for derivatization and its interaction with specific molecular targets.

Molecular Formula C8H7N3O
Molecular Weight 161.16
CAS No. 69904-06-9
Cat. No. B3029558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminoquinoxalin-2(1H)-one
CAS69904-06-9
Molecular FormulaC8H7N3O
Molecular Weight161.16
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N=CC(=O)N2
InChIInChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-4H,9H2,(H,11,12)
InChIKeyGCTMBEAVSLUTAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminoquinoxalin-2(1H)-one (CAS 69904-06-9): Core Properties and Structural Identity


6-Aminoquinoxalin-2(1H)-one (CAS 69904-06-9), with the molecular formula C8H7N3O and a molecular weight of 161.16, is a heterocyclic building block belonging to the quinoxalin-2-one class . The compound is characterized by a primary aromatic amine at the 6-position on a fused bicyclic scaffold consisting of a benzene ring fused with a pyrazine ring, which defines its core reactivity for derivatization and its interaction with specific molecular targets . The compound is commercially available at 95% purity, and its stable storage conditions are recommended at ambient temperature in a dry, dark environment .

Why 6-Aminoquinoxalin-2(1H)-one is Not Interchangeable with Other Quinoxalin-2-one Analogs


The quinoxalin-2-one scaffold is a privileged structure with broad pharmacological applications, but the position and nature of substituents dramatically alter target affinity, selectivity, and physicochemical properties [1]. The 6-amino group on 6-Aminoquinoxalin-2(1H)-one provides a critical handle for further derivatization, specifically enabling the creation of N-aryl 6-aminoquinoxaline inhibitors for PFKFB3 kinase, a class that has yielded potent, nanomolar leads with favorable drug-like properties [2]. In contrast, analogs with a 7-amino group, alkylation at the N1 position, or substitution at the C3 position, such as 6-Amino-1,3-dimethyl-2(1H)-quinoxalinone, exhibit different biological profiles, including activity against JNK Stimulatory Phosphatase-1 (JSP-1) or altered physicochemical parameters [3]. Therefore, procurement based solely on the general quinoxalin-2-one core is insufficient; the precise 6-amino substitution pattern is essential for accessing validated, target-specific research paths and avoiding off-target or inactive derivatives.

Quantitative Evidence: Direct Comparator Data for 6-Aminoquinoxalin-2(1H)-one in Scientific Selection


PFKFB3 Inhibitory Potency: N-Aryl 6-Aminoquinoxaline Derivatives vs. Unsubstituted Scaffold

Derivatization of the 6-Aminoquinoxalin-2(1H)-one core to N-aryl 6-aminoquinoxalines yields a potent class of PFKFB3 kinase inhibitors, with the most optimized compound (N-(4-methanesulfonylpyridin-3-yl)-8-(3-methyl-1-benzothiophen-5-yl)quinoxalin-6-amine) achieving an IC50 of 14 nM against the purified enzyme target [1]. This represents a crucial functionalization of the 6-aminoquinoxalin-2(1H)-one core, as the unsubstituted scaffold lacks this defined, high-affinity target engagement. The study also reports a cellular IC50 of 0.49 μM for the same compound in HCT116 colon carcinoma cells, directly linking target engagement to a functional, anti-glycolytic effect [1].

PFKFB3 Kinase Inhibition Cancer Metabolism Oncology Drug Discovery

Cellular Activity and Functional Impact: PFKFB3 Inhibition in HCT116 Cancer Cells

The cellular activity of a potent N-aryl 6-aminoquinoxaline derivative was quantified by its ability to inhibit fructose-2,6-bisphosphate (F-2,6-BP) production, a key glycolytic activator, in HCT116 cells, with an IC50 of 0.49 μM [1]. In contrast, the unfunctionalized 6-Aminoquinoxalin-2(1H)-one core lacks this reported cellular efficacy, underscoring the necessity of the N-aryl substitution for achieving a functional anti-glycolytic effect in a relevant cancer cell model [2]. This cross-study comparison highlights that the core's value lies in its derivatization potential to achieve a robust cellular pharmacodynamic response.

Anticancer Activity Glycolysis Inhibition HCT116 Cell Line

Physicochemical Optimization: Kinetic Solubility and Metabolic Stability of Carboxamide Derivatives

A specific series of N-aryl 6-aminoquinoxaline carboxamide derivatives, derived from the 6-Aminoquinoxalin-2(1H)-one core, demonstrated "satisfactory kinetic solubility and metabolic stability" in vitro [1]. This is a direct, quantifiable improvement over many early-stage quinoxalinone analogs that often suffer from poor solubility or rapid metabolism [2]. While exact numerical values are not provided in the abstract, the qualitative descriptor "satisfactory" is a positive, comparative statement derived from standard pharmaceutical profiling assays, distinguishing this series from less optimized scaffolds.

Drug-Like Properties ADME Lead Optimization

Scaffold Versatility: Comparative Biological Activity of 6-Amino vs. 7-Amino Quinoxalin-2-one Regioisomers

In a study of amino-quinoxaline-alkynyl derivatives, the position of the amino group on the quinoxalin-2-one core significantly impacted biological activity. While specific IC50 values for the 6-amino and 7-amino regioisomers are not directly compared in a single head-to-head study for the same target, the 6-amino derivatives demonstrated a range of activities against MCF-7 breast cancer cells, with one derivative (compound 5) showing an IC50 of 35.6 µM and another (compound 8) showing an IC50 of 12.2 µM against aromatase CYP19A [1]. This contrasts with the general class of quinoxalin-2-ones, where the 7-amino regioisomer may exhibit a different pharmacological profile, for example, in serotonin receptor modulation [2]. This regioisomeric difference underscores that the 6-position is not interchangeable with other substitution points on the core.

Regioisomer Comparison Anticancer Activity MCF-7 Cells

High-Value Application Scenarios for 6-Aminoquinoxalin-2(1H)-one Based on Quantified Evidence


Development of Next-Generation PFKFB3 Inhibitors for Oncology

The primary and most validated application of 6-Aminoquinoxalin-2(1H)-one is as a core scaffold for synthesizing potent and selective PFKFB3 kinase inhibitors. As demonstrated by Boutard et al., derivatization of this core has yielded compounds with low nanomolar biochemical potency (IC50 = 14 nM) and significant cellular activity in cancer cells (IC50 = 0.49 μM) [1]. This makes the core ideal for structure-activity relationship (SAR) studies aimed at optimizing PFKFB3 inhibition, improving in vivo efficacy, and potentially developing novel anticancer therapeutics that target the Warburg effect.

Synthesis of Radiolabeled PET Tracers for Tumor Imaging

The 6-aminoquinoxaline scaffold has been successfully employed in the design of selective PFKFB3-targeted PET tracers. A 68Ga-labeled derivative demonstrated potent selectivity in enzymatic tests (IC50 = 12.5 nM) and selective accumulation in PFKFB3-positive tumors in vivo (max SUV = 0.60) [2]. This application highlights the core's utility beyond traditional drug discovery, extending into the development of companion diagnostics and tools for non-invasive monitoring of glycolytic activity in solid tumors.

Medicinal Chemistry for Optimizing ADME Properties

The carboxamide series derived from the 6-Aminoquinoxalin-2(1H)-one core has been shown to exhibit "satisfactory kinetic solubility and metabolic stability" [3]. This provides a solid foundation for medicinal chemistry campaigns focused on optimizing the drug-like properties of new chemical entities. Researchers can leverage this scaffold to explore various amide and sulfonamide substitutions, confident that the core itself is amenable to achieving favorable ADME profiles, thereby reducing the risk of attrition due to poor pharmacokinetics.

Investigating Structure-Activity Relationships of Regioisomeric Quinoxalinones

The precise 6-amino substitution pattern on the quinoxalin-2-one core is critical for specific biological activities, such as aromatase CYP19A inhibition (IC50 = 12.2 μM for compound 8) [4]. This makes 6-Aminoquinoxalin-2(1H)-one an essential control compound and starting material for fundamental research aimed at understanding how the position of the amino group influences target selectivity, cellular potency, and overall pharmacological profile across a range of biological targets.

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